1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, often abbreviated as ODQ, is a heterocyclic organic compound widely employed in biochemical and pharmacological research. [] It serves as a potent and selective inhibitor of nitric oxide-sensitive guanylyl cyclase (NO-sensitive GC), a key enzyme in the nitric oxide (NO) signaling pathway. [] By inhibiting NO-sensitive GC, ODQ effectively blocks the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), disrupting the downstream effects of NO signaling. [] This inhibitory action makes ODQ a valuable tool for dissecting the role of the NO-cGMP pathway in various physiological and pathological processes.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, commonly referred to as ODQ, is a selective inhibitor of soluble guanylate cyclase, an enzyme critical in the nitric oxide signaling pathway. This compound is notable for its role in various physiological processes and its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. The molecular formula of ODQ is C₉H₅N₃O₂, with a molecular weight of approximately 187.16 g/mol .
ODQ was first characterized in the mid-1990s as a potent inhibitor of soluble guanylate cyclase. It has been classified under the category of oxadiazoles and quinoxalines, compounds that are recognized for their diverse biological activities. The compound is primarily sourced from chemical suppliers such as Thermo Scientific and TCI Chemicals, where it is available in high purity for research purposes .
The synthesis of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves multi-step organic reactions. The general synthetic route includes:
The specific conditions (temperature, solvent choice, and reaction time) can vary based on the desired yield and purity of the final product. Detailed methodologies can be found in specialized organic synthesis literature.
The chemical structure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one features a fused ring system that combines an oxadiazole ring with a quinoxaline structure. The key structural characteristics include:
The compound's structure allows it to interact effectively with the heme group of soluble guanylate cyclase.
ODQ primarily functions by inhibiting soluble guanylate cyclase activity, which leads to decreased levels of cyclic guanosine monophosphate (cGMP). Key reactions involving ODQ include:
The mechanism by which 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one exerts its effects involves several steps:
Research has demonstrated that ODQ can attenuate motor impairments in animal models of Parkinson's disease by modulating oxidative stress responses through its action on soluble guanylate cyclase .
Key physical and chemical properties of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one include:
These properties make ODQ suitable for laboratory studies involving biochemical assays.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one has several scientific applications:
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a cornerstone pharmacological tool for elucidating the nitric oxide (NO)-soluble guanylyl cyclase (sGC) signaling pathway. Its high specificity for the heme-containing sGC enzyme enables precise interrogation of cGMP-mediated physiological processes, including vasodilation, platelet aggregation, and neuronal transmission. ODQ achieves this by exploiting the redox sensitivity of sGC’s heme cofactor, leading to irreversible inhibition through distinct molecular mechanisms.
ODQ inhibits sGC by targeting its prosthetic heme group, bound to the β1 subunit’s H-NOX (heme-nitric oxide/oxygen) domain. Spectroscopic analyses reveal that ODQ oxidizes the ferrous (Fe²⁺) heme iron to the ferric (Fe³⁺) state, shifting the Soret absorption peak from 431 nm to 393 nm [3]. This oxidation alters the heme geometry, preventing NO binding—a prerequisite for sGC activation. Kinetic studies in cerebellar cells demonstrate biphasic inhibition: a rapid initial phase (t₁/₂ ≈ 30 seconds) reflecting ODQ binding, followed by a slower phase (t₁/₂ ≈ 3 minutes) corresponding to heme oxidation [2]. The inhibition is concentration-dependent, with an IC₅₀ of ~100 nM in cellular systems [2] [6].
YC-1 (3-(5-hydroxymethyl-2-furyl)-1-benzylindazole), an sGC stimulator, antagonizes ODQ by either reversing heme oxidation or increasing NO affinity of oxidized sGC. Pre-treatment with YC-1 renders sGC resistant to ODQ, underscoring their competitive binding at the heme site [2].
Table 1: Kinetic Parameters of ODQ-Mediated sGC Inhibition
System | IC₅₀ | Onset Half-Time (t₁/₂) | Recovery Half-Time (t₁/₂) |
---|---|---|---|
Purified Bovine sGC | 0.3 μM | ~3 min | No recovery |
Rat Cerebellar Cells | 100 nM | ~30 sec (fast phase) | ~5 min |
Human Endothelial Cells | 100 nM | ~2 min | Irreversible |
ODQ’s oxidation of heme iron (Fe²⁺ → Fe³⁺) is functionally irreversible under physiological conditions. Ferric sGC exhibits >100-fold reduced sensitivity to NO due to conformational changes in the heme pocket that disrupt NO coordination [3] [7]. This oxidation weakens heme binding affinity, promoting heme loss and forming catalytically inactive apo-sGC [4] [7]. The redox sensitivity of sGC links its activity to cellular oxidant balance; conditions elevating reactive oxygen species (ROS) or reactive nitrogen species (RNS) exacerbate ODQ-like inhibition.
Structural models indicate that β1-Cys78 and β1-Cys214 residues stabilize heme binding. Mutagenesis of these cysteines reduces heme affinity, mimicking ODQ’s effect [7]. Oxidized/heme-free sGC is refractory to NO but can be activated by heme-independent agonists (e.g., BAY 58-2667), which target the vacant heme pocket [4] [9].
ODQ acts as a mixed-type inhibitor against NO donors like S-nitroso-N-acetylpenicillamine (SNAP) and diethylamine NONOate (DEA/NO). In purified sGC, ODQ shifts NO concentration-response curves rightward and reduces maximal efficacy, indicating partial competition with NO [2] [3]. However, inhibition is overcome at supraphysiological NO concentrations (>10 μM), confirming heme oxidation as the dominant mechanism [8].
Tissue-specific factors modulate ODQ efficacy. In rat aortic rings (low myoglobin), ODQ (50 μM) abolishes cGMP elevation by NO donors or carbachol. In contrast, ventricular cardiomyocytes (high myoglobin) show no ODQ inhibition due to myoglobin scavenging both NO and ODQ [6]. This underscores the role of cellular context in ODQ’s pharmacological profile.
Table 2: Tissue-Specific Effects of ODQ on sGC Activity
Tissue/Preparation | Effect of ODQ (50 μM) on cGMP | Key Modulating Factor |
---|---|---|
Rat Aortic Rings | Complete inhibition | Low myoglobin content |
Ventricular Cardiomyocytes | No inhibition | Myoglobin scavenging |
Cerebellar Cell Suspensions | 70–90% inhibition | Moderate myoglobin |
Pulmonary Arteries | Partial inhibition | High ROS/RNS |
Table 3: Key Chemical Properties of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)
Property | Value |
---|---|
IUPAC Name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one |
Molecular Formula | C₁₂H₇N₃O₂ |
Mechanism | Irreversible sGC heme oxidation |
Primary Target | Ferrous heme in sGC β1-H-NOX domain |
Selectivity Note | Nonselective at high concentrations; inhibits other heme proteins (e.g., NOS) [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7